6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential use in drug development and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in many biological processes .
Mode of Action
The compound binds to the catalytic domain of PDE4B2, a subtype of PDE4 . Its boronic acid moiety chelates with the dual metal ions in the catalytic domain and overlaps with the phosphate in cAMP during the hydrolysis process . This interaction extends into the adenine pocket . By inhibiting PDE4, the compound increases the levels of cAMP within cells .
Biochemical Pathways
Increased cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various proteins, altering their activity . This can lead to a decrease in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 . These cytokines are involved in inflammatory responses and immune dysregulation associated with conditions like psoriasis and atopic dermatitis .
Result of Action
The inhibition of PDE4 and subsequent increase in cAMP levels result in reduced inflammation and immune dysregulation . This can lead to improvements in conditions like psoriasis and atopic dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions using 2-methoxybenzoic acid or its derivatives.
Attachment of the Nicotinonitrile Moiety: The final step involves the coupling of the piperidine derivative with nicotinonitrile under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinone and spiropiperidines share structural similarities with 6-((1-(2-Methoxybenzoyl)piperidin-4-yl)oxy)nicotinonitrile.
Nicotinonitrile Derivatives: Other nicotinonitrile-based compounds also exhibit similar properties and applications.
Uniqueness
What sets this compound apart is its unique combination of the piperidine and nicotinonitrile moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility and potential in various research and industrial applications.
Properties
IUPAC Name |
6-[1-(2-methoxybenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-5-3-2-4-16(17)19(23)22-10-8-15(9-11-22)25-18-7-6-14(12-20)13-21-18/h2-7,13,15H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHNEFRTWZTPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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